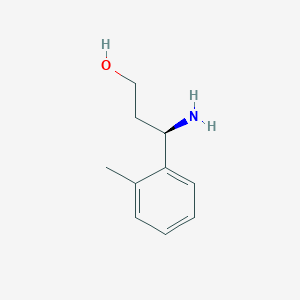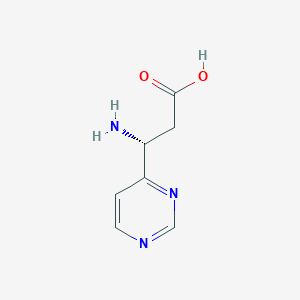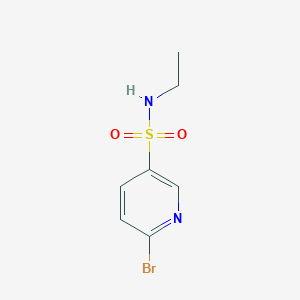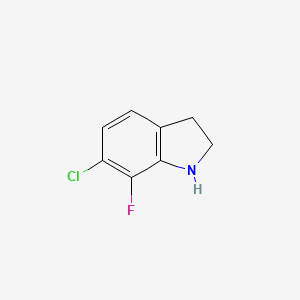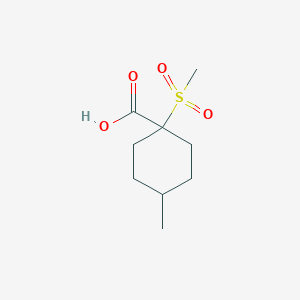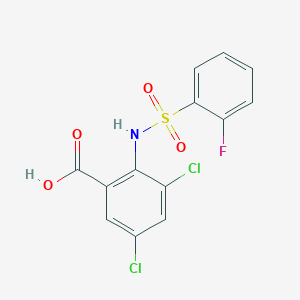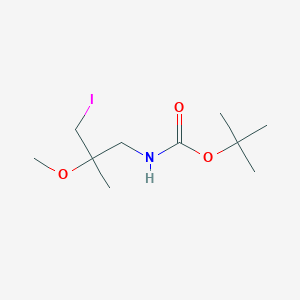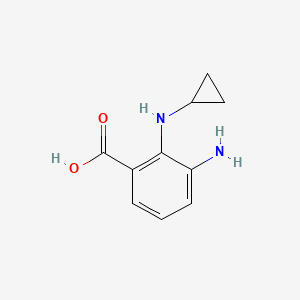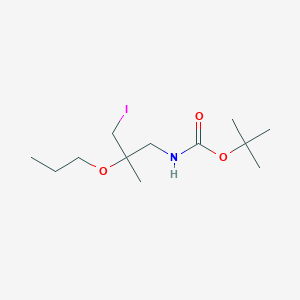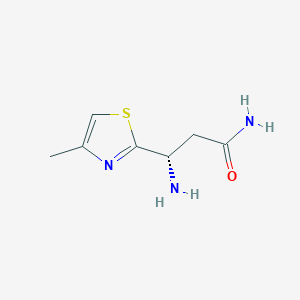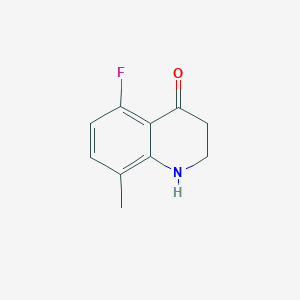
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one: is a fluorinated derivative of tetrahydroquinoline. This compound is notable for its unique structure, which includes a fluorine atom at the 5th position and a methyl group at the 8th position on the tetrahydroquinoline ring. It has a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Domino Reactions: These involve multiple steps occurring in a single reaction vessel without isolating intermediates.
Industrial Production Methods: Industrial production often employs high-yielding and scalable methods such as metal-catalyzed cyclization reactions. These methods are optimized for large-scale synthesis, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Biology and Medicine:
Antibacterial and Antiviral Agents: Fluorinated quinolines, including 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one, have shown significant antibacterial and antiviral activities.
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, which could be useful in treating various diseases.
Industry:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets, such as bacterial enzymes. The fluorine atom enhances the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can disrupt essential biological processes in bacteria, leading to their death .
Comparación Con Compuestos Similares
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: This compound has a similar structure but with a hydroxyl group at the 5th position instead of a methyl group.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the fluorine atom and has different biological activities.
Uniqueness:
Propiedades
Fórmula molecular |
C10H10FNO |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
5-fluoro-8-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10FNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-3,12H,4-5H2,1H3 |
Clave InChI |
PWFIUOXLPASUFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=O)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


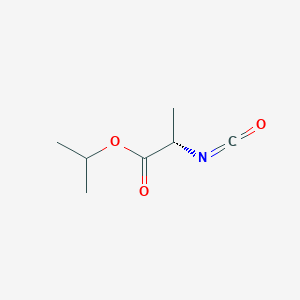
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13307098.png)
![1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)
